2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of naphthalene. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the methoxy group on the naphthalene ring and the boronic ester functionality makes it a versatile intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-methoxynaphthalene with a boronic ester precursor. One common method is the reaction of 6-methoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like toluene or tetrahydrofuran, temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.
Industry: Applied in the production of organic materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or diaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the methoxy group can also affect the electronic properties of the compound, making it distinct from other boronic esters.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-6-7-12-11-13(19-5)9-10-14(12)15/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUMIJPWNGXDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623717 | |
Record name | 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588717-94-6 | |
Record name | 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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